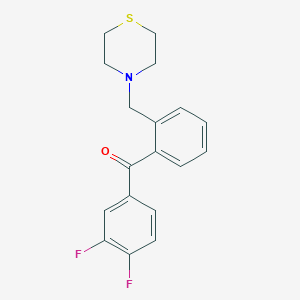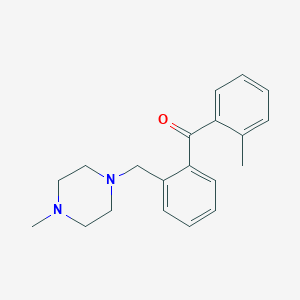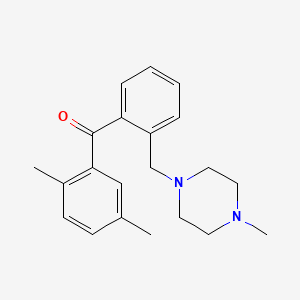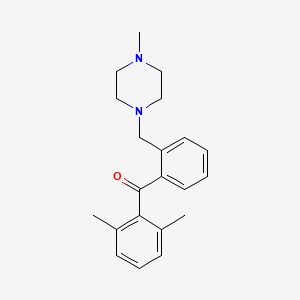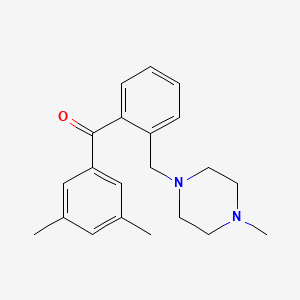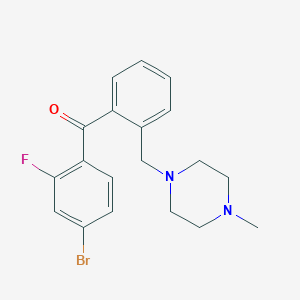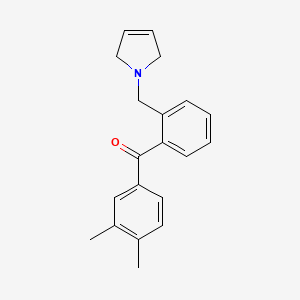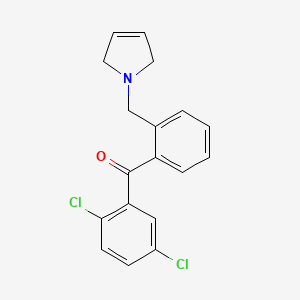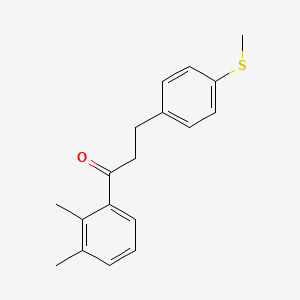
2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the CAS Number: 898781-21-0 . It has a molecular weight of 284.42 and belongs to the ketone family. The IUPAC name for this compound is 1-(2,3-dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]-1-propanone .
Molecular Structure Analysis
The InChI code for 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is 1S/C18H20OS/c1-13-5-4-6-17(14(13)2)18(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone include its molecular weight of 284.42 . The compound’s linear formula is C18H20OS .Aplicaciones Científicas De Investigación
Synthesis Techniques : Xu, Wan, Mao, and Pan (2010) demonstrated the synthesis of 2-(phenylthio)phenols using a copper(I)-catalyzed tandem transformation process. This involves C-S coupling and C-H functionalization, utilizing dimethyl sulfoxide as the oxidant (Xu, Wan, Mao, & Pan, 2010).
Enantioselective Oxidation : Adam and Prechtl (1994) explored the enantioselective oxidation of chiral titanium enolates derived from propiophenone. They used dimethyldioxirane and 3-phenyl-2-phenylsulfonyloxaziridine as oxidants, revealing insights into the stereoselectivity of the a-hydroxylation process (Adam & Prechtl, 1994).
Fluorescent Probes : Sheng, Ye, Liu, He, Ren, and Yin (2016) found that the commercially available cyanine dye 3H-Indolium can be used to determine amino-substituted thiophenols, indicating its potential as a selective fluorescent probe for thiophenol detection (Sheng et al., 2016).
Photochemical Reactions : Encinas and Scaiano (1979) studied the photochemistry of beta-(dimethylamino)propiophenone, revealing insights into electron transfer processes and the generation of biradical zwitterions in specific solvent conditions (Encinas & Scaiano, 1979).
Spectral Properties and Micellization : El-Daly, Asiri, Khan, and Alamry (2013) investigated the spectral properties of a similar compound, DTTP, in various solvents. They found a red shift in its emission spectrum with increasing solvent polarity, indicating significant intramolecular charge transfer (El-Daly et al., 2013).
Medium Acidity and Photostability : A study by El-Daly, Asiri, Khan, Alamry, and Hussein (2011) examined the effects of medium acidity on the photoreactivity of a similar compound, DDTP. This research contributes to understanding the environmental stability of related compounds (El-Daly et al., 2011).
Safety and Hazards
The safety data sheet for a similar compound, propiophenone, indicates that it is a combustible liquid and causes serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling, keep away from heat/sparks/open flames/hot surfaces, and wear protective gloves/protective clothing/eye protection/face protection . In case of fire, use CO2, dry chemical, or foam for extinction . It should be stored in a well-ventilated place and kept cool . The disposal of the compound should be done at an approved waste disposal plant .
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-5-4-6-17(14(13)2)18(19)12-9-15-7-10-16(20-3)11-8-15/h4-8,10-11H,9,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAQKJBYJLQCGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)CCC2=CC=C(C=C2)SC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644378 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dimethyl-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-21-0 |
Source


|
| Record name | 1-(2,3-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



